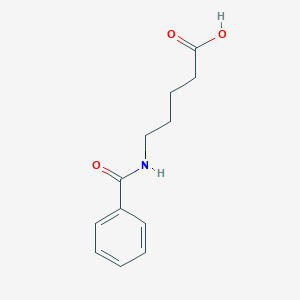

5-(Benzoylamino)pentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Benzoylamino)pentanoic acid is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds such as bempedoic acid target lipid and glucose metabolism as well as inflammation via downregulation of atp-citrate lyase and upregulation of amp-activated protein kinase (ampk) .

Mode of Action

Based on its structural similarity to other benzamido compounds, it may interact with its targets by binding to specific receptor sites, thereby modulating their activity .

Actividad Biológica

5-(Benzoylamino)pentanoic acid, with the chemical formula C12H15NO3 and CAS number 15647-47-9, is a compound of significant interest in biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C12H15NO3

- Molecular Weight : 221.25 g/mol

- Structure : The compound features a benzoyl group attached to the amino group of pentanoic acid, which may influence its biological interactions and solubility.

This compound exhibits several mechanisms that contribute to its biological activities:

- Enzyme Inhibition : It has been reported to act as a substrate for various glycosidases and other carbohydrate-processing enzymes, suggesting a role in carbohydrate metabolism.

- Antiviral Activity : Preliminary studies indicate potential antiviral properties, particularly against viruses such as herpes simplex virus (HSV) .

- Drug Delivery Systems : The compound's ability to form stable glycosidic bonds makes it a candidate for drug delivery applications.

Biological Activities

The biological activities of this compound can be categorized into several areas:

Study on Antiviral Activity

A study conducted on the antiviral effects of this compound demonstrated significant inhibition of HSV replication in vitro. The mechanism was linked to the compound's interaction with viral DNA polymerase, affecting viral replication processes .

Enzymatic Activity Investigation

In another investigation, the compound was utilized as a substrate in assays designed to study glycosidase activity. Results indicated that it could modulate enzyme activity, enhancing our understanding of carbohydrate metabolism and its implications for diseases related to glycosylation disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranose | Benzyl groups instead of benzoyl | Similar glycosidase interactions |

| 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose | Lacks benzoyl group | Less specific interactions |

| This compound | Contains benzoyl group | Notable antiviral properties |

Propiedades

IUPAC Name |

5-benzamidopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-11(15)8-4-5-9-13-12(16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPZULVOGQPDBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90279844 |

Source

|

| Record name | 5-(Benzoylamino)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15647-47-9 |

Source

|

| Record name | 15647-47-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Benzoylamino)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.